molecular formula C14H21NaO3S B12726140 Benzenesulfonic acid, isooctyl-, sodium salt CAS No. 67828-01-7

Benzenesulfonic acid, isooctyl-, sodium salt

Cat. No.: B12726140
CAS No.: 67828-01-7
M. Wt: 292.37 g/mol
InChI Key: IWPBANVNTNWEBT-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, isooctyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is known for its excellent solubility in water and its effectiveness in a wide range of pH conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, isooctyl-, sodium salt is typically synthesized through the sulfonation of isooctylbenzene. The reaction involves the introduction of a sulfonic acid group (-SO3H) into the benzene ring of isooctylbenzene using concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous sulfonation of isooctylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is highly efficient and allows for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, isooctyl-, sodium salt undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfinate or sulfonamide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted aromatic compounds.

    Oxidation Reactions: Products include sulfonic acid derivatives and sulfone compounds.

    Reduction Reactions: Products include sulfinate and sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonic acid, isooctyl-, sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.

    Biology: Employed in the preparation of biological buffers and as a detergent in protein purification.

    Medicine: Utilized in the formulation of pharmaceutical drugs and as an excipient in drug delivery systems.

    Industry: Widely used in the production of detergents, cleaning agents, and personal care products due to its excellent surfactant properties.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, isooctyl-, sodium salt primarily involves its ability to lower the surface tension of liquids. This is achieved through the orientation of the hydrophobic isooctyl group and the hydrophilic sulfonate group at the liquid interface, which reduces the cohesive forces between liquid molecules. This property makes it an effective surfactant and emulsifying agent in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, sodium salt
  • p-Toluenesulfonic acid, sodium salt
  • Dodecylbenzenesulfonic acid, sodium salt

Uniqueness

Benzenesulfonic acid, isooctyl-, sodium salt is unique due to its branched isooctyl group, which provides enhanced solubility and surfactant properties compared to linear alkylbenzenesulfonates. This makes it particularly effective in applications requiring high-performance surfactants, such as in detergents and cleaning agents.

Properties

CAS No.

67828-01-7

Molecular Formula

C14H21NaO3S

Molecular Weight

292.37 g/mol

IUPAC Name

sodium;2-(6-methylheptyl)benzenesulfonate

InChI

InChI=1S/C14H22O3S.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)18(15,16)17;/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1

InChI Key

IWPBANVNTNWEBT-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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